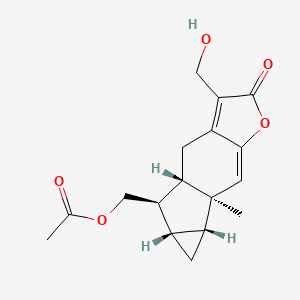

Shizukanolide H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,9S,10R,12S,13R)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3/t9-,12-,13-,14+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHYJRPBSSMUDB-SRIVDKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)OC4=C3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Architecture of Lindenane-Type Sesquiterpenoids: A Deep Dive into Their Biosynthetic Blueprint

For Immediate Release

Shanghai, China – November 19, 2025 – A comprehensive technical guide has been compiled to illuminate the biosynthetic pathway of lindenane-type sesquiterpenoids, a complex class of natural products with significant therapeutic potential. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the core biosynthetic machinery, offering a foundation for future research and bioengineering efforts.

Lindenane-type sesquiterpenoids, characterized by their intricate and sterically congested carbocyclic frameworks, are predominantly found in plants of the Chloranthaceae and Lauraceae families. These compounds and their oligomers have garnered considerable attention for their wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. Despite their importance, the precise enzymatic steps leading to the formation of the core lindenane skeleton have remained largely uncharacterized. This guide synthesizes current genomic, transcriptomic, and metabolomic data to propose a putative biosynthetic pathway and outlines the experimental methodologies required for its full elucidation.

The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Scaffold

The biosynthesis of all sesquiterpenoids, including the lindenanes, originates from the ubiquitous C15 precursor, farnesyl pyrophosphate (FPP). FPP is generated through the mevalonate (MVA) pathway in the cytoplasm. The crucial step in the formation of the lindenane skeleton is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs) or cyclases.

While a dedicated "lindenane synthase" has yet to be functionally characterized, recent genomic and transcriptomic analyses of lindenane-producing plants, such as Chloranthus spicatus, Chloranthus sessilifolius, and Lindera megaphylla, have identified numerous candidate TPS genes.[1][2][3][4] Notably, these studies have revealed a significant expansion of the TPS-a subfamily, which is responsible for the synthesis of sesquiterpenes.[1][4]

The proposed biosynthetic pathway commences with the ionization of FPP and a series of carbocation-mediated cyclizations and rearrangements to form the characteristic lindenane scaffold. It is hypothesized that germacrane-type sesquiterpenoids may serve as key intermediates in this process.[5] Subsequent enzymatic modifications, such as hydroxylations, oxidations, and acylations, lead to the vast diversity of lindenane derivatives observed in nature. Furthermore, many of the more complex lindenane structures are oligomers, which are thought to be formed through non-enzymatic, spontaneous Diels-Alder cycloadditions of monomeric lindenane precursors.

Quantitative Insights into Sesquiterpene Biosynthesis

While specific kinetic data for a lindenane synthase is not yet available, the study of other sesquiterpene synthases provides a valuable framework for understanding the catalytic efficiency of these enzymes. The following table summarizes representative kinetic parameters for characterized sesquiterpene synthases.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Tobacco 5-epi-aristolochene synthase (TEAS) | FPP | ~1.5 | ~0.05 | ~3.3 x 104 |

| Abies grandis γ-humulene synthase | FPP | ~0.5 | ~0.03 | ~6.0 x 104 |

| Zingiber zerumbet α-humulene synthase | FPP | ~2.9 | ~0.01 | ~3.4 x 103 |

| Note: This data is for illustrative purposes and represents typical values for sesquiterpene synthases. |

Experimental Protocols for Elucidating the Lindenane Biosynthetic Pathway

A multi-pronged approach combining bioinformatics, molecular biology, biochemistry, and analytical chemistry is required to fully characterize the lindenane biosynthetic pathway. The following sections detail the key experimental protocols.

Identification of Candidate Terpene Synthase Genes

The availability of genome and transcriptome data for Chloranthus and Lindera species is the starting point for identifying candidate lindenane synthase genes.[1][2][3][4]

Methodology:

-

Database Mining: Utilize BLAST (Basic Local Alignment Search Tool) to search the genome and transcriptome assemblies of lindenane-producing plants with known sesquiterpene synthase protein sequences.

-

Phylogenetic Analysis: Align the identified candidate TPS sequences with known plant TPSs to classify them into the different TPS subfamilies (TPS-a, -b, -c, -d, -e/f, -g). Candidate lindenane synthases are expected to cluster within the TPS-a subfamily.

-

Gene Expression Analysis: Analyze tissue-specific transcriptome data to identify TPS-a subfamily genes that are highly expressed in tissues where lindenane-type sesquiterpenoids are known to accumulate. A co-expression analysis correlating gene expression levels with metabolite abundance can further prioritize candidate genes.[2]

Functional Characterization of Candidate Terpene Synthases

The functional characterization of candidate TPS genes involves heterologous expression and in vitro enzymatic assays to determine their product profiles.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate TPS genes from cDNA.

-

Clone the amplified sequences into a suitable expression vector (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).

-

Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).

-

Induce protein expression and purify the recombinant TPS enzymes.

-

-

In Vitro Enzyme Assays:

-

Incubate the purified recombinant TPS enzyme with the substrate FPP in a suitable buffer containing a divalent metal cofactor (typically Mg2+ or Mn2+).

-

Extract the resulting terpene products with an organic solvent (e.g., hexane or pentane).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or library data.

-

Quantitative Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is used to validate the expression patterns of candidate TPS genes observed in transcriptome data and to investigate their regulation under different conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from different plant tissues or from plants subjected to various treatments (e.g., elicitor treatment, developmental stages).

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

-

qRT-PCR:

-

Design gene-specific primers for the candidate TPS genes and suitable reference genes.

-

Perform qRT-PCR using a SYBR Green-based detection method.

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

-

Metabolite Analysis

GC-MS is the primary analytical technique for the identification and quantification of lindenane-type sesquiterpenoids in plant extracts.

Methodology:

-

Sample Preparation:

-

Grind plant material to a fine powder.

-

Extract the metabolites with a suitable organic solvent (e.g., methanol, ethyl acetate, or hexane).

-

Concentrate the extract and, if necessary, perform a cleanup step (e.g., solid-phase extraction) to remove interfering compounds.

-

-

GC-MS Analysis:

-

Separate the components of the extract on a suitable GC column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms column).

-

Identify the lindenane-type sesquiterpenoids based on their mass spectra and retention indices.

-

Quantify the compounds using an internal standard and a calibration curve if authentic standards are available.

-

Future Perspectives

The recent availability of genomic resources for lindenane-producing plants has opened up new avenues for the definitive characterization of their biosynthetic pathways. The identification and functional characterization of the specific terpene synthases responsible for the formation of the lindenane skeleton are now within reach. This knowledge will not only provide a deeper understanding of the evolution of chemical diversity in the plant kingdom but also enable the metabolic engineering of microorganisms for the sustainable production of these valuable compounds for pharmaceutical and other applications. This technical guide serves as a roadmap for researchers to navigate this exciting field of natural product biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. High-quality Lindera megaphylla genome analysis provides insights into genome evolution and allows for the exploration of genes involved in terpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Chloranthus sessilifolius genome provides insight into early diversification of angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of Shizukanolide H.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukanolide H is a naturally occurring lindenane-type sesquiterpenoid dimer. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, drawing from available scientific literature. The document summarizes its molecular structure, and physicochemical data. While specific experimental protocols for the isolation and spectroscopic analysis of this compound are not extensively detailed in publicly available literature, this guide presents representative methodologies for related compounds within the shizukanolide family. Furthermore, the known biological activities of closely related lindenane sesquiterpenoids are discussed to provide context for the potential therapeutic applications of this compound.

Introduction

This compound belongs to the lindenane class of sesquiterpenoid dimers, a group of complex natural products isolated from plants of the Chloranthaceae family, notably from Sarcandra glabra and various Chloranthus species.[1][2] These compounds are characterized by their intricate polycyclic skeletons and have garnered significant interest from the scientific community due to their potential biological activities, including anti-inflammatory and cytotoxic effects.[3][4] This guide focuses specifically on the physical and chemical properties of this compound, providing a centralized resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₁₇H₂₀O₅.[5] Its appearance has been described as an oil, and it is recommended to be stored at 2-8°C.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1136932-34-7 | [3] |

| Molecular Formula | C₁₇H₂₀O₅ | [5] |

| Molecular Weight | 304.34 g/mol | [4] |

| Appearance | Oil | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Note: Quantitative data such as melting point and optical rotation for this compound are not available in the reviewed literature.

Chemical Structure

The chemical structure of this compound is a complex dimeric sesquiterpenoid of the lindenane type. A common synonym for this compound is Cycloprop[4][6]indeno[5,6-b]furan-2(4H)-one, 5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-, (4aS,5R,5aS,6aR,6bS)-.[4]

Spectroscopic Data

Detailed 1H-NMR, 13C-NMR, and IR spectroscopic data for this compound are not explicitly available in the public domain. However, comprehensive spectroscopic analysis has been performed on closely related shizukanolide compounds, which can serve as a reference for the expected spectral features of this compound.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been identified in the surveyed literature, the general procedure for extracting and isolating lindenane sesquiterpenoids from Chloranthus and Sarcandra species typically involves the following steps.

General Isolation Workflow for Lindenane Sesquiterpenoids

The following diagram outlines a representative workflow for the isolation of lindenane sesquiterpenoids from their natural plant sources.

Spectroscopic Analysis

The structural elucidation of isolated compounds like this compound relies on a combination of modern spectroscopic techniques.

NMR spectroscopy, including 1H-NMR, 13C-NMR, and various 2D-NMR experiments (e.g., COSY, HSQC, HMBC), is crucial for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.

IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Biological Activity and Potential Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of lindenane sesquiterpenoid dimers from Sarcandra glabra has demonstrated notable anti-inflammatory properties.[3][4] Several studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[3][6] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

Potential Anti-Inflammatory Signaling Pathway

The inhibition of NO production in LPS-stimulated macrophages by lindenane sesquiterpenoids suggests a possible interaction with the NF-κB signaling pathway, a key regulator of inflammation. The logical relationship is depicted below.

Conclusion

This compound is a structurally complex natural product with potential for further scientific investigation. While a complete physicochemical profile and detailed biological studies are yet to be published, the information available for related lindenane sesquiterpenoids suggests that it may possess interesting pharmacological properties, particularly in the area of anti-inflammatory research. This guide serves as a foundational resource to encourage and facilitate future research into this promising molecule. Further studies are warranted to fully elucidate its physical, chemical, and biological characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Sarcanolides C–E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

The Shizukanolides of Chloranthus Species: A Technical Guide to Their Discovery, Chemistry, and Biological Activities

An in-depth exploration of the discovery, isolation, structural elucidation, and biological significance of shizukanolides, a class of sesquiterpenoid lactones derived from Chloranthus species. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The genus Chloranthus, belonging to the family Chloranthaceae, has a rich history in traditional medicine, particularly in East Asia. Phytochemical investigations into this genus have led to the discovery of a unique class of sesquiterpenoid lactones known as shizukanolides. These compounds, characterized by a lindenane-type skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of shizukanolides, detailing the experimental methodologies for their isolation and characterization, summarizing key quantitative data, and exploring their interactions with cellular signaling pathways.

Discovery and History

The first members of the shizukanolide family were isolated from Chloranthus japonicus Sieb. (known as "hitori-shizuka" in Japan) by Kawabata and colleagues in 1979. Their initial investigation of the fresh aerial parts and roots of this plant led to the characterization of two novel sesquiterpenoid lactones: shizukanolide and 8,9-dehydro-shizukanolide. The structures of these compounds were elucidated through a combination of spectroscopic techniques, including infrared (IR) and ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), with the definitive structure of shizukanolide being confirmed by X-ray crystallography[1].

Following this initial discovery, further research on Chloranthus species, including C. japonicus and C. serratus, has led to the isolation and identification of a growing family of related lindenanolide sesquiterpenoids. These include compounds such as shizukanolides D, E, and F, as well as dimeric sesquiterpenoids like shizukaol D. This ongoing research continues to reveal the structural diversity of this class of natural products and their potential as lead compounds for drug discovery.

Experimental Protocols

The isolation and characterization of shizukanolides involve a series of well-defined experimental procedures. The following sections detail the typical methodologies employed.

Extraction and Isolation

A general workflow for the extraction and isolation of shizukanolides from Chloranthus species is outlined below.

Caption: General workflow for the extraction and isolation of shizukanolides.

Detailed Protocol for Extraction and Initial Purification:

-

Plant Material Preparation: The aerial parts or roots of the Chloranthus species are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is typically extracted with a non-polar solvent such as diethyl ether or a moderately polar solvent like ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined, filtered to remove solid plant debris, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Initial Fractionation by Column Chromatography: The crude extract is subjected to column chromatography for initial separation. A common stationary phase used is Florisil or silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

Protocol for Final Purification by Preparative HPLC:

-

Sample Preparation: Fractions from column chromatography showing the presence of shizukanolides are combined, concentrated, and dissolved in a suitable solvent compatible with the HPLC mobile phase.

-

Chromatographic Conditions: The sample is injected onto a preparative HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).

-

Mobile Phase: A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water.

-

Flow Rate: The flow rate is optimized for the specific column dimensions.

-

Detection: The eluent is monitored using a UV detector at a wavelength where the shizukanolides exhibit absorbance (e.g., around 210-280 nm).

-

-

Fraction Collection: Peaks corresponding to individual shizukanolides are collected, and the solvent is removed under reduced pressure to yield the pure compounds.

Structural Elucidation

The determination of the chemical structure of isolated shizukanolides relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon-13 NMR): Determines the number of different types of carbon atoms in the molecule.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the carbon skeleton and the relative stereochemistry of the molecule by revealing correlations between protons and carbons.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition and molecular formula.

X-ray Crystallography:

-

This technique provides the unambiguous three-dimensional structure of a molecule in its crystalline state, confirming the connectivity and absolute stereochemistry. A single crystal of the purified shizukanolide is required for this analysis.

Quantitative Data

The following tables summarize key quantitative data related to the yield and biological activity of selected shizukanolides.

Table 1: Yield of Shizukanolides from Chloranthus Species

| Compound | Plant Source | Plant Part | Yield (%) | Reference |

| Shizukanolide | Chloranthus japonicus | Aerial Parts | ~0.02 | [1] |

| 8,9-Dehydro-shizukanolide | Chloranthus japonicus | Roots | ~0.017 | [1] |

Table 2: Anticancer Activity of Shizukanolides and Related Compounds (IC₅₀ values in µM)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Shizukaol D | SMMC-7721 | Liver Cancer | Dose-dependent inhibition | [1][2] |

| Shizukaol D | SK-HEP1 | Liver Cancer | Dose-dependent inhibition | [1][2] |

| Shizukaol D | HepG2 | Liver Cancer | Dose-dependent inhibition | [1][2] |

Table 3: Antifungal Activity of Shizukanolides (MIC values)

| Compound | Fungal Species | MIC | Reference |

| Dehydro-shizukanolide | Not specified | Moderate activity | [3] |

Note: More extensive quantitative data on the biological activities of a wider range of shizukanolides is an active area of research.

Signaling Pathways and Biological Activities

Shizukanolides and related compounds from Chloranthus species have demonstrated a range of promising biological activities, primarily as antifungal and anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity and Apoptosis Induction

Several studies have highlighted the potential of shizukanolides and their derivatives as anticancer agents. For instance, shizukaol D, a dimeric sesquiterpene from Chloranthus serratus, has been shown to inhibit the growth of human liver cancer cells.[1][2] The mechanism of action involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells.

Caption: Proposed mechanism of apoptosis induction by shizukaol D via Wnt pathway inhibition.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Shizukaol D has been found to attenuate Wnt signaling, leading to a decrease in the expression of β-catenin and its downstream target genes, which are often involved in tumor progression.[1][2][4] This inhibition of the Wnt pathway is a key mechanism behind the anticancer effects of this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its aberrant activation is linked to various chronic diseases, including cancer. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway. While direct studies on the effect of shizukanolides on NF-κB are still emerging, the structural features of these compounds, particularly the α,β-unsaturated lactone moiety, suggest they may act as Michael acceptors and interact with key signaling proteins in the NF-κB pathway, such as IKK (IκB kinase), thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

Caption: Potential mechanism of NF-κB pathway inhibition by shizukanolides.

Conclusion

The shizukanolides from Chloranthus species represent a fascinating and biologically active class of natural products. Since their initial discovery, research has unveiled their complex chemical structures and promising therapeutic potential, particularly in the areas of cancer and fungal infections. The detailed experimental protocols for their isolation and characterization provided in this guide serve as a valuable resource for researchers. The elucidation of their mechanisms of action, including the modulation of critical signaling pathways such as Wnt and potentially NF-κB, opens up new avenues for the development of novel therapeutic agents. Further in-depth studies, including comprehensive quantitative analysis of their biological activities and detailed investigations into their molecular targets, are warranted to fully exploit the therapeutic promise of these unique natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Shizukanolide H: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount for identification, characterization, and further investigation. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for Shizukanolide H, a notable 8,9-seco-lindenane sesquiterpenoid isolated from Chloranthus serratus.

This compound, along with its counterpart Shizukanolide G, was first isolated and characterized from the whole plant of Chloranthus serratus (Thunb.) Roem. et Schult. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.58 | m | |

| 2 | 2.15, 1.85 | m | |

| 3 | 2.80 | m | |

| 5 | 3.25 | d | 10.5 |

| 6α | 2.45 | dd | 13.5, 5.0 |

| 6β | 2.20 | dd | 13.5, 10.5 |

| 8 | 4.95 | br s | |

| 11 | 5.80 | s | |

| 13α | 4.88 | s | |

| 13β | 4.85 | s | |

| 14 | 1.05 | s | |

| 15 | 1.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 45.2 |

| 2 | 28.7 |

| 3 | 42.1 |

| 4 | 148.5 |

| 5 | 55.8 |

| 6 | 35.6 |

| 7 | 170.1 |

| 8 | 78.9 |

| 9 | 142.3 |

| 10 | 45.8 |

| 11 | 118.2 |

| 12 | 172.5 |

| 13 | 115.5 |

| 14 | 18.2 |

| 15 | 20.5 |

Table 3: IR and MS Spectroscopic Data for this compound

| Technique | Data |

| IR (KBr) νₘₐₓ cm⁻¹ | 3450 (OH), 1765 (γ-lactone), 1710 (C=O), 1640 (C=C) |

| EIMS m/z (%) | 264 [M]⁺ (15), 246 (25), 231 (100), 218 (30), 203 (45), 185 (35) |

| HREIMS m/z | 264.1358 (Calcd. for C₁₅H₂₀O₄, 264.1362) |

Experimental Protocols

The isolation and spectroscopic analysis of this compound followed established methodologies for natural product chemistry.

Isolation Procedure: The air-dried whole plants of Chloranthus serratus were powdered and extracted with 95% ethanol. The concentrated extract was then partitioned between petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis:

-

NMR Spectra: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were reported in ppm relative to tetramethylsilane (TMS) as the internal standard.

-

Mass Spectra: Electron Impact Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) were performed on a VG Auto Spec-3000 spectrometer.

-

IR Spectrum: The Infrared spectrum was obtained using a Perkin-Elmer 577 spectrometer with potassium bromide (KBr) pellets.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Shizukanolide H: A Technical Overview of its Molecular Properties and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide H, a sesquiterpenoid natural product, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from plants of the Chloranthus genus, this molecule's intricate structure and biological activity present a compelling case for further investigation, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, experimental protocols for its study, and a proposed mechanism of action supported by its observed neuroprotective effects.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₅ |

| Molecular Weight | 304.34 g/mol |

| Class of Compound | Sesquiterpenoid |

| Natural Source | Isolated from Chloranthus spicatus |

Experimental Protocols

This section outlines generalized experimental methodologies relevant to the isolation, characterization, and biological evaluation of this compound. These protocols are based on standard practices in natural product chemistry and neurobiology.

Isolation and Purification of this compound from Chloranthus spicatus

A generalized workflow for the isolation and purification of this compound is presented below. This process typically involves extraction followed by chromatographic separation.

-

Extraction: The dried and powdered roots of Chloranthus spicatus are subjected to solvent extraction, typically with methanol, to obtain a crude extract.

-

Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

-

Column Chromatography: The organic phase is concentrated and subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Neuroprotective Activity in PC12 Cells

This compound has demonstrated neuroprotective activity against glutamate-induced neuronal cell death in rat pheochromocytoma (PC12) cells.[1] A typical experimental workflow to assess this activity is as follows:

-

Cell Culture: PC12 cells are cultured in a suitable medium and seeded in multi-well plates.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

-

Induction of Excitotoxicity: Glutamate is added to the cell culture medium to induce neuronal cell death.

-

Cell Viability Assay: After a defined incubation period, cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The viability of cells treated with this compound is compared to that of untreated control cells and cells treated with glutamate alone to determine the neuroprotective effect.

Proposed Mechanism of Neuroprotection

While the precise signaling pathway modulated by this compound is yet to be fully elucidated, its protective effect against glutamate-induced excitotoxicity suggests a mechanism involving the regulation of key downstream signaling cascades. Glutamate-induced neurotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, and ultimately, apoptosis.

Based on established neuroprotective pathways, a plausible mechanism for this compound is proposed below.

References

Literature Review on the Bioactivity of Shizukanolide H and Related Compounds from Sarcandra glabra

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of the available scientific literature concerning the bioactivity of sesquiterpenoid lactones, with a primary focus on the shizukanolide class of compounds. Extensive searches of scholarly databases indicate a significant gap in the literature regarding the specific biological activities of Shizukanolide H . While its presence as a chemical constituent of Sarcandra glabra has been documented, to date, no studies detailing its bioactivity, quantitative data, or mechanism of action have been published.

Therefore, this review broadens its scope to encompass the known biological activities of structurally related shizukanolides and other bioactive compounds isolated from Sarcandra glabra. This approach aims to provide a valuable contextual understanding and a predictive framework for the potential bioactivities of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products from the Chloranthaceae family.

Introduction to Shizukanolides and Sarcandra glabra

Shizukanolides are a class of sesquiterpenoid lactones characterized by a lindenane-type skeleton. These natural products are predominantly found in plants of the Chloranthaceae family, with Sarcandra glabra being a notable source.[1] Sarcandra glabra, also known as "Caoshanhu" in traditional Chinese medicine, has been used for centuries to treat a variety of ailments, including inflammatory diseases, infections, and cancer.[1] Modern phytochemical investigations of S. glabra have led to the isolation of a diverse array of bioactive compounds, including numerous shizukanolides, flavonoids, and phenolic acids, which are believed to contribute to its therapeutic effects.[2]

Bioactivity of Shizukanolide Analogs and Other Compounds from Sarcandra glabra

While data on this compound is unavailable, several other shizukanolides and related compounds from S. glabra have demonstrated significant biological activities, primarily anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds isolated from Sarcandra glabra. For instance, a study on sesquiterpenoids from the leaves of S. glabra identified compounds with inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2] One such compound, Sarglanoid C, exhibited an IC50 value of 20.00 ± 1.30 μmol·L−1 for NO inhibition.[2]

The general mechanism of anti-inflammatory action for many natural products involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.

Cytotoxic Activity

Lindenane-type sesquiterpenoid dimers isolated from Sarcandra glabra have shown promising cytotoxic activities against various cancer cell lines. For example, Sarcandrolides F and J exhibited cytotoxicity against the HL-60 human leukemia cell line with IC50 values of 1.2 μM and 0.03 μM, respectively.[3] These findings suggest that the unique dimeric structures of these sesquiterpenoids may play a crucial role in their anticancer potential.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for bioactive compounds isolated from Sarcandra glabra.

| Compound | Bioactivity | Assay System | IC50 Value | Reference |

| Sarglanoid C | Anti-inflammatory | NO production in LPS-induced RAW 264.7 cells | 20.00 ± 1.30 μmol·L−1 | [2] |

| Sarcandrolide F | Cytotoxicity | HL-60 human leukemia cells | 1.2 μM | [3] |

| Sarcandrolide J | Cytotoxicity | HL-60 human leukemia cells | 0.03 μM | [3] |

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this review, the nitric oxide (NO) inhibition assay, which is a common method for evaluating the anti-inflammatory potential of natural products.

Nitric Oxide (NO) Inhibition Assay in LPS-Induced RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) should be included.

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

The IC50 value, the concentration of the test compound that inhibits 50% of NO production, is determined from a dose-response curve.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many natural products are often mediated through the inhibition of the NF-κB signaling pathway. Below is a conceptual diagram of this pathway and a typical experimental workflow for its investigation.

Caption: Conceptual diagram of the NF-κB signaling pathway and potential inhibition by shizukanolide analogs.

Caption: Experimental workflow for investigating the anti-inflammatory effects of shizukanolide analogs.

Conclusion and Future Directions

While the current body of scientific literature lacks specific data on the bioactivity of this compound, the demonstrated anti-inflammatory and cytotoxic properties of its structural analogs from Sarcandra glabra provide a strong rationale for its investigation. Future research should prioritize the isolation or synthesis of this compound in sufficient quantities to enable comprehensive biological evaluation.

Initial screening should focus on its anti-inflammatory and anticancer activities, given the established profile of related compounds. Mechanistic studies could then be undertaken to elucidate its molecular targets and effects on key signaling pathways. Such research would not only fill a significant knowledge gap but also potentially uncover a novel therapeutic lead from a well-established medicinal plant.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Shizukanolides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shizukanolides are a class of lindenane-type sesquiterpenoid lactones isolated from plants of the genus Chloranthus. These natural products exhibit a complex and congested polycyclic framework, making their stereochemical elucidation a challenging and critical aspect of their chemical characterization. A thorough understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and for the design of synthetic analogues with potential therapeutic applications. While specific data for a "Shizukanolide H" is not presently available in the scientific literature, this guide provides a comprehensive overview of the stereochemical determination of the shizukanolide core, using the parent compound, shizukanolide, as a primary example. The principles and methodologies described herein are fundamental to the stereochemical analysis of all members of the shizukanolide family.

Relative Stereochemistry of the Shizukanolide Core

The relative configuration of the multiple contiguous stereocenters in the shizukanolide skeleton has been primarily established through single-crystal X-ray crystallography and confirmed by total synthesis.

1.1. X-ray Crystallography

The seminal work on the structure of shizukanolide (referred to as compound 1 in the original literature) provided an unambiguous determination of its relative stereochemistry.[1] The analysis revealed a complex, caged structure with specific orientations of its chiral centers.

Data Presentation

The crystallographic data for shizukanolide provides the foundational quantitative information for its three-dimensional structure.

Table 1: Crystallographic Data for Shizukanolide (1) [1]

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 11.121(3) Å |

| b | 33.299(7) Å |

| c | 6.951(2) Å |

| Z | 8 |

| Calculated Density (Dc) | 1.188 g/cm³ |

| Final R-value | 5.6% |

1.2. NMR Spectroscopy

While X-ray crystallography provides the most definitive data on the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure in solution and is a key tool in the stereochemical analysis of new analogues where crystals are not available. Two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are instrumental in establishing through-space proximities of protons, which in turn defines the relative stereochemistry. For rigid polycyclic systems like the shizukanolides, NOE correlations are particularly informative.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Crystallography of Shizukanolide [1]

-

Crystal Growth: Colorless needles of shizukanolide were obtained by chromatography of the ethereal extract of fresh aerial parts of Chloranthus japonicus.

-

Data Collection: A single crystal was mounted on a Rigaku four-circle diffractometer. Intensity data were collected using graphite-monochromated Cu Kα radiation.

-

Structure Solution: The structure was solved using the Monte Carlo direct method, starting with the 20 strongest reflections. The initial phase set was extended using the tangent procedure. An E-map calculated from the phase set with the lowest R-value revealed all non-hydrogen atoms.

-

Structure Refinement: The structure was refined by the block-diagonal-matrix least-squares method with anisotropic temperature factors. Hydrogen atoms were located in a difference Fourier map and included in the final refinement cycles.

Mandatory Visualization

Caption: Experimental workflow for determining the relative stereochemistry of shizukanolide by X-ray crystallography.

Absolute Configuration of Shizukanolides

The initial X-ray analysis of shizukanolide established its relative stereochemistry but not its absolute configuration.[1] The determination of the absolute configuration is a separate experimental challenge, often addressed by one of the following methods:

-

Anomalous Dispersion (Flack Parameter): If the crystal contains a sufficiently heavy atom, anomalous dispersion effects in the X-ray diffraction data can be used to determine the absolute configuration. For natural products composed only of carbon, hydrogen, and oxygen, this is often not feasible without derivatization.

-

Total Synthesis: The asymmetric total synthesis of a natural product from a starting material of known absolute configuration (from the chiral pool) is a powerful method to unequivocally establish its absolute stereochemistry. Several total syntheses of lindenane-type sesquiterpenoids have been reported, which have helped to confirm the stereochemistry of this class of molecules.[2][3]

-

Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) compare the experimentally measured spectrum with spectra predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT) for a given enantiomer. The specific rotation is also a key physical constant.

For shizukanolide, its absolute structure has been established based on physical and chemical properties,[4] which likely involved a combination of chiroptical data and chemical correlation to other natural products of known absolute configuration.

Data Presentation

The specific rotation is a fundamental piece of quantitative data for a chiral molecule.

Table 2: Optical Activity of Shizukanolide (1)

| Property | Value | Reference |

|---|

| Specific Rotation [α]D | +200° (c=0.21, CHCl₃) |[1] |

Mandatory Visualization

Caption: Logical workflow for the determination of the absolute configuration of a shizukanolide.

The stereochemistry of the shizukanolide family of sesquiterpenoids is characterized by a complex, rigid polycyclic system. The relative stereochemistry of the parent compound was definitively established by single-crystal X-ray crystallography. The absolute configuration, while not determined in the initial crystallographic study, has been established through a combination of other techniques, with asymmetric total synthesis and chiroptical methods being the most powerful tools for this class of molecules. The data and protocols outlined in this guide provide a foundational understanding for researchers engaged in the isolation, synthesis, and biological evaluation of these intricate natural products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Total Syntheses of Sarcandrolide J and Shizukaol D: Lindenane Sesquiterpenoid [4+2] Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]

The Ecological Significance of Shizukanolide H: A Technical Guide for Researchers

An in-depth exploration of the ecological roles of the lindenane sesquiterpenoid, Shizukanolide H, in plant life, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, a member of the lindenane class of sesquiterpenoid dimers, is a specialized metabolite found in plants of the Chloranthus genus, notably Sarcandra glabra (also known as Chloranthus glaber). The intricate chemical structure of this compound, with a molecular formula of C₁₇H₂₀O₅, points towards a significant investment of metabolic resources by the plant, suggesting important ecological functions. While direct research into the ecological role of this compound is limited, the well-documented biological activities of related lindenane sesquiterpenoids provide a strong basis for inferring its significance in plant defense and interaction with the surrounding environment. This guide synthesizes the available information on related compounds to build a comprehensive understanding of the probable ecological functions of this compound, alongside detailed experimental protocols and conceptual signaling pathways.

Chemical Structure and Properties

This compound is a complex dimeric sesquiterpenoid. Its precise chemical structure is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₅ |

| Molecular Weight | 304.34 g/mol |

| Class | Lindenane Sesquiterpenoid Dimer |

| Known Plant Source | Sarcandra glabra (Chloranthus glaber) |

Putative Ecological Roles of this compound

Based on the known biological activities of analogous lindenane sesquiterpenoids isolated from Chloranthus species, this compound is likely to play a multifaceted role in the plant's ecological interactions. These roles primarily revolve around defense against biotic stressors.

Defense Against Herbivores (Antifeedant Activity)

Many sesquiterpenoids act as feeding deterrents against a wide range of herbivores. The bitter taste and potential toxicity of these compounds can discourage insects and other animals from consuming the plant. It is highly probable that this compound contributes to the chemical defense arsenal of Chloranthus species against herbivory.

Allelopathic Interactions

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Extracts from Chloranthus species have demonstrated allelopathic potential, and it is plausible that this compound is one of the active allelochemicals, helping the plant to reduce competition from neighboring flora.

Antimicrobial Defense

Plants are under constant threat from pathogenic fungi and bacteria. Lindenane sesquiterpenoids, including dehydro-shizukanolide, have shown notable antifungal activity.[1][2] this compound may therefore function as a phytoalexin or a constitutive antimicrobial compound, protecting the plant from infection.

Table 2: Reported Biological Activities of Related Lindenane Sesquiterpenoid Dimers from Chloranthus Species

| Compound | Biological Activity | Organism/Assay | Quantitative Data (IC₅₀) |

| Chlorahololides G-S (various) | NLRP3 Inflammasome Inhibition | J774A.1 cells | 2.99 to 8.73 µM |

| Chloranholides F-T (various) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV-2 cells | 3.18 to 11.46 µM |

| Shizukaol D | Wnt Signaling Pathway Modulation | Human liver cancer cells | - |

| Dehydro-shizukanolide | Antifungal | - | Moderate activity reported |

Experimental Protocols

To investigate the putative ecological roles of this compound, the following detailed experimental protocols are proposed, based on established methodologies for assessing the ecological functions of plant secondary metabolites.

Quantification of this compound in Plant Tissues

Objective: To determine the concentration of this compound in different tissues of Sarcandra glabra to understand its allocation within the plant, which can provide insights into its defensive strategy.

Methodology:

-

Sample Preparation: Collect fresh leaf, stem, and root tissues from Sarcandra glabra. Freeze-dry the tissues and then grind them into a fine powder.

-

Extraction: Perform a solvent extraction of a known mass of powdered tissue (e.g., 1 gram) with a suitable solvent such as methanol or a mixture of methanol and chloroform. Sonication or maceration can be used to improve extraction efficiency.

-

Purification: The crude extract can be partially purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Quantification: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) for quantification.

-

HPLC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength determined by the UV spectrum of a purified this compound standard, or MS detection for higher sensitivity and specificity.

-

Calibration: Create a calibration curve using a purified and quantified standard of this compound to determine the concentration in the plant extracts.

-

References

Methodological & Application

Synthetic Strategies Towards Lindenane Sesquiterpenoid Dimers: A Blueprint for the Total Synthesis of Shizukanolide H

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shizukanolide H is a member of the lindenane-type sesquiterpenoid dimer family, a class of natural products predominantly isolated from plants of the Chloranthaceae family. These compounds exhibit a wide range of biological activities and are characterized by their complex, sterically congested polycyclic frameworks. The intricate architecture of these molecules, often featuring a heptacyclic core with numerous contiguous stereocenters, presents a formidable challenge for synthetic chemists. While a total synthesis of this compound has not yet been reported, successful synthetic routes to closely related analogues, such as Shizukaol A, Shizukaol D, and Sarcandrolide J, provide a valuable roadmap for the eventual synthesis of this compound and other members of this family. This document outlines the key synthetic strategies, experimental protocols, and comparative data from these seminal syntheses, offering a blueprint for the development of a total synthesis of this compound.

Structural Overview of this compound and Related Compounds

This compound possesses the molecular formula C₁₇H₂₀O₅. Its core structure is a lindenane sesquiterpenoid dimer, which is biosynthetically proposed to arise from a [4+2] cycloaddition between two monomeric lindenane precursors. The key challenge in the synthesis of these molecules lies in the construction of the sterically demanding polycyclic system with precise stereochemical control.

Unified Synthetic Strategy: A Bio-inspired Approach

A unified and bio-inspired strategy has emerged as a powerful approach for the synthesis of various lindenane dimers. This strategy typically involves the late-stage dimerization of two monomeric lindenane units via a biomimetic Diels-Alder reaction. This key transformation constructs the central six-membered ring and conjoins the two monomeric fragments.

A generalized retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of lindenane dimers.

Data Presentation: Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data from the total syntheses of representative lindenane sesquiterpenoid dimers. This data allows for a direct comparison of the efficiency and complexity of the different synthetic approaches.

| Natural Product | Key Dimerization Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Shizukaol A | Biomimetic Diels-Alder Reaction | 24 | 0.1 | [Peng, et al.] |

| Shizukaol D | Cascade Furan Formation/Isomerization/Diels-Alder | Not explicitly stated | Not explicitly stated | [Yuan, et al., 2017][1] |

| Sarcandrolide J | Cascade Furan Formation/Isomerization/Diels-Alder | Not explicitly stated | Not explicitly stated | [Yuan, et al., 2017][1] |

Experimental Protocols: Key Synthetic Transformations

The following protocols detail the experimental procedures for the key reactions in the synthesis of lindenane sesquiterpenoid dimers. These methods are foundational for any synthetic endeavor targeting this compound.

Protocol 1: Biomimetic Diels-Alder Reaction for Shizukaol A Synthesis

This protocol describes the crucial [4+2] cycloaddition to form the dimeric core of Shizukaol A.

Workflow:

Caption: Workflow for the biomimetic Diels-Alder reaction.

Procedure:

-

A solution of the diene monomer and the dienophile monomer in dry toluene is prepared in a sealed tube.

-

The reaction mixture is degassed and sealed under an inert atmosphere (e.g., argon).

-

The sealed tube is heated to 180 °C for the specified reaction time.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford Shizukaol A.

Protocol 2: Cascade Furan Formation/Alkene Isomerization/Diels-Alder Reaction

This innovative cascade reaction was employed in the synthesis of Sarcandrolide J and Shizukaol D.[1]

Logical Relationship:

Caption: Logical flow of the cascade reaction.

Procedure:

-

To a solution of the aldehyde precursor in a suitable solvent, the reagents for in situ furan formation are added.

-

The reaction is typically carried out at elevated temperatures to promote the cascade sequence.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched and the product is extracted.

-

Purification by column chromatography yields the desired lindenane dimer.

Conclusion and Future Outlook

The total syntheses of Shizukaol A, Shizukaol D, and Sarcandrolide J have established a robust strategic framework for accessing the complex molecular architecture of lindenane sesquiterpenoid dimers. The bio-inspired Diels-Alder reaction and innovative cascade methodologies have proven to be particularly effective in constructing the sterically hindered polycyclic core. These established protocols and synthetic strategies provide a strong foundation for the future total synthesis of this compound. Key to this endeavor will be the efficient synthesis of the appropriately functionalized lindenane monomers that, upon dimerization, will yield the target natural product. The continued development of novel synthetic methods will undoubtedly facilitate the synthesis of this compound and other complex members of this important class of natural products, paving the way for further biological and medicinal investigations.

References

Application Notes & Protocols: Quantification of Shizukanolide H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide H is a sesquiterpenoid lactone isolated from Chloranthus species, which has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and overall drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in raw materials and extracts where analyte concentrations are relatively high.

Experimental Protocol

1.1.1. Sample Preparation (from Chloranthus japonicus)

-

Drying and Pulverization: Air-dry the whole plant material of Chloranthus japonicus at room temperature and then pulverize it into a fine powder (40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Transfer to a conical flask and add 25 mL of 80% methanol.

-

Perform ultrasonication for 30 minutes at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract with methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

1.1.2. Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity II HPLC System or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 30% B

-

5-20 min: 30-70% B

-

20-25 min: 70-90% B

-

25-30 min: 90% B (hold)

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

1.1.3. Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.

-

Linearity: A stock solution of this compound (1 mg/mL) was prepared in methanol and serially diluted to prepare working standards in the concentration range of 5-100 µg/mL. Each concentration was injected in triplicate.

-

Precision: Intra-day and inter-day precision were evaluated by analyzing six replicate injections of low, medium, and high concentration standards (10, 50, and 90 µg/mL) on the same day and on three consecutive days.

-

Accuracy: Accuracy was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the known amount). The recovery was calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of this compound.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity Range (µg/mL) | 5 - 100 |

| Regression Equation | y = 25431x + 1258 |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (µg/mL) | 0.5 |

| LOQ (µg/mL) | 1.5 |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 3.0% |

| Accuracy (Recovery %) | 98.5% - 102.3% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for pharmacokinetic studies where concentrations are expected to be low.

Experimental Protocol

2.1.1. Sample Preparation (from Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), such as costunolide (100 ng/mL).

-

Vortex for 1 minute.

-

-

Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (80% water with 0.1% formic acid: 20% acetonitrile).

-

Filtration: Filter through a 0.22 µm syringe filter before injection.

2.1.2. LC-MS/MS Conditions

-

Instrument: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-1 min: 20% B

-

1-5 min: 20-95% B

-

5-6 min: 95% B (hold)

-

6.1-8 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Sheath Gas Temperature: 380°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 4000 V

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of a standard solution)

-

Internal Standard (Costunolide): 233.1 > 187.1

-

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity Range (ng/mL) | 1 - 500 |

| Regression Equation | y = 0.012x + 0.005 |

| Correlation Coefficient (r²) | > 0.998 |

| LOD (ng/mL) | 0.2 |

| LOQ (ng/mL) | 0.7 |

| Intra-day Precision (%RSD) | < 5.0% |

| Inter-day Precision (%RSD) | < 7.0% |

| Accuracy (Recovery %) | 95.7% - 104.1% |

| Matrix Effect (%) | 92.1% - 103.5% |

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflow for the quantification of this compound.

Caption: General workflow for the quantification of this compound.

Caption: HPLC sample preparation workflow from plant material.

High-performance liquid chromatography (HPLC) method for Shizukanolide H.

An HPLC (High-Performance Liquid Chromatography) method for the analysis of Shizukanolide H, a lindenane-type sesquiterpenoid, is crucial for its quantification in natural product extracts, evaluation of its purity, and for various stages of drug development. Although a universally standardized method for this compound is not prominently published, a reliable method can be established based on the analysis of analogous sesquiterpene lactones.

This application note details a proposed HPLC method for the quantitative determination of this compound. The protocol is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Application Notes

1. Introduction

This compound is a sesquiterpenoid belonging to the lindenane class, which is found in plants of the Chloranthus genus. These compounds are of interest due to their potential biological activities. Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The method is designed to be specific, accurate, and precise.

2. Chromatographic Conditions

A C18 column is proposed as the stationary phase due to its wide applicability in the separation of moderately polar compounds like sesquiterpenoids. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic modifier (acetonitrile or methanol) is suggested to achieve optimal separation from other matrix components.[2][3] UV detection at a lower wavelength, such as 210 nm, is recommended as sesquiterpene lactones often lack a strong chromophore for detection at higher wavelengths.[4]

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Setting |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 100% B30-35 min: 100% B35-36 min: 100% to 30% B36-40 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Detection Wavelength | 210 nm |

3. Method Validation (Hypothetical Data)

A thorough method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following table summarizes hypothetical data for key validation parameters.

Table 2: Hypothetical Method Validation Data for this compound

| Parameter | Result |

| Retention Time (min) | Approximately 18.5 min |

| Linearity (Concentration Range) | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | Intraday: < 1.5%Interday: < 2.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Specificity | No interference from blank matrix observed at the retention time of this compound |

Experimental Protocols

1. Preparation of Standard Solutions

-

Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.

2. Sample Preparation

-

Extraction from Plant Material:

-

Accurately weigh 1.0 g of powdered, dried plant material (e.g., from Chloranthus species).

-

Add 20 mL of methanol to the sample in a conical flask.

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

-

Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC Analysis Procedure

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared standard solutions and sample solutions into the HPLC system.

-

Data Acquisition: Acquire the chromatograms for the entire duration of the gradient run.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the peak areas of the standard solutions.

Visualizations

Caption: HPLC analysis workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Gas chromatography-mass spectrometry (GC-MS) analysis of Shizukanolide H.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide H is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. Found in plants of the Chloranthus genus, these compounds have garnered significant interest in the pharmaceutical and biomedical fields. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex plant extracts. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis. Additionally, it explores the potential interaction of related compounds with the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A standard methanol extraction is recommended for isolating this compound from dried and powdered plant material, such as the leaves or stems of Chloranthus japonicus.

Materials:

-

Dried and powdered Chloranthus japonicus plant material

-

Methanol (ACS grade or higher)

-

Whatman No. 1 filter paper or equivalent

-

Rotary evaporator

-

Glass vials

Protocol:

-

Weigh approximately 10 g of the dried, powdered plant material.

-

Suspend the powder in 100 mL of methanol in a conical flask.

-

Agitate the mixture on an orbital shaker at room temperature for 24 hours.

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Redissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL for GC-MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Analysis Protocol

The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation used.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Capillary column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless injection is recommended for higher sensitivity, particularly for trace analysis.

-

Oven Temperature Program:

-